3-(1H-Indol-1-yl)prop-2-enoic acid
Description
Properties
CAS No. |
38720-47-7 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-indol-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-8H,(H,13,14) |
InChI Key |
AWZMGHXMICGZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid typically involves the reaction of indole with acrylic acid under specific conditions. One common method involves heating indole with acrylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of 3-(1H-Indol-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Michael Addition Reactions
The indole moiety acts as a nucleophile in Michael additions due to its electron-rich aromatic system. The α,β-unsaturated carbonyl group in the propenoic acid backbone facilitates conjugate additions. For example:
-
Reagents : Indole derivatives react with α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides).
-
Conditions : Catalysis by Brønsted acids (e.g., p-TSA) or bases in polar aprotic solvents (e.g., acetonitrile) under reflux .
-
Product : Substituted indole derivatives with extended conjugation.
Mechanism :
-
Deprotonation of the indole NH group enhances nucleophilicity.
-
Attack on the β-position of the α,β-unsaturated carbonyl.
-
Proton transfer and tautomerization stabilize the adduct.
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the 3-position due to its high electron density:
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Halogenation | Br₂ in CH₂Cl₂, 0°C | C-3 | 3-Bromoindole derivative | |
| Nitration | HNO₃/H₂SO₄, 50°C | C-3 | 3-Nitroindole derivative | |
| Sulfonation | SO₃ in H₂SO₄ | C-3 | 3-Sulfoindole derivative |
Key Insight : The prop-2-enoic acid group directs electrophiles to the indole’s 3-position via resonance and inductive effects.
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
| Reaction | Reagents | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|
| Esterification | ROH, H⁺ (cat.) | Reflux in toluene | Alkyl esters | Prodrug synthesis | |
| Amidation | RNH₂, DCC | RT, dry DMF | Amides | Bioactive conjugates |
Example : Reaction with methanol and sulfuric acid yields methyl 3-(1H-indol-1-yl)prop-2-enoate, a precursor for further functionalization.
Cycloaddition Reactions
The conjugated double bond participates in [4+2] Diels-Alder reactions:
-
Dienophile : Maleic anhydride or tetrazines.
-
Conditions : Thermal activation (80–120°C) or microwave irradiation.
-
Product : Six-membered heterocyclic adducts with potential pharmacological activity.
Mechanistic Note : The electron-withdrawing carboxylic acid group increases dienophilicity of the double bond.
Oxidation:
-
Reagents : KMnO₄ or CrO₃ in acidic media.
-
Product : Cleavage of the indole ring to form quinoline-2-carboxylic acid derivatives.
Reduction:
-
Reagents : H₂/Pd-C or NaBH₄.
-
Product : Saturated propanoic acid-indole hybrids (e.g., 3-(1H-indol-1-yl)propanoic acid).
Metal-Catalyzed Cross-Couplings
The indole C-H bond engages in palladium-catalyzed couplings:
| Reaction | Catalysts | Ligands | Substrates | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | Aryl boronic acids | Biarylindoles | |
| Heck Reaction | PdCl₂ | BINAP | Alkenes | Alkenylindoles |
Optimized Conditions : 5 mol% Pd catalyst, 2 eq. K₂CO₃, DMF/H₂O (3:1), 80°C.
Tautomerism and Isomerization
The compound exhibits keto-enol tautomerism in solution:
-
Keto Form : Dominant in non-polar solvents (λ_max ≈ 280 nm).
-
Enol Form : Stabilized in polar protic solvents (λ_max ≈ 320 nm).
Equilibrium Study (by UV-Vis):
| Solvent | % Keto | % Enol |
|---|---|---|
| Hexane | 95 | 5 |
| Methanol | 30 | 70 |
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition:
-
Dimerization : Forms a cyclobutane-linked dimer.
-
Quantum Yield : Φ = 0.12 in acetonitrile.
Scientific Research Applications
3-(1H-Indol-1-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism. By inhibiting this enzyme, the compound can modulate various biological processes, including immune responses and cell proliferation.
Comparison with Similar Compounds
Structural Variations in Indole Derivatives
Key structural differences among analogs include:
- Substituent position on indole: Attachment of the propenoic acid group at positions 1, 3, or 5 of the indole ring.
- Functional group modifications: Presence of amino, oxo, or alkyl groups on the propenoic acid chain or indole ring.
- Saturation of the side chain: Propanoic acid (saturated) vs. propenoic acid (unsaturated).
Table 1: Structural and Physicochemical Properties
Physicochemical Properties
- Solubility: Propenoic acid derivatives (e.g., 3-(1H-Indol-1-yl)prop-2-enoic acid) exhibit lower solubility in water compared to saturated analogs due to reduced polarity.
- Stability: The conjugated double bond in propenoic acid derivatives increases susceptibility to photodegradation compared to propanoic acid analogs .
Q & A
Q. What are the established synthetic routes for 3-(1H-Indol-1-yl)prop-2-enoic acid, and how are reaction conditions optimized?
The synthesis typically involves coupling indole derivatives with propenoic acid precursors. A widely used method employs acid-catalyzed condensation, such as p-toluenesulfonic acid (p-TSA) -mediated reactions, which facilitate high yields under mild conditions . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (60–80°C), and reaction time (4–12 hours). Optimization often relies on monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. For example, excess indole derivatives may improve yield by mitigating steric hindrance during coupling .
Q. What spectroscopic techniques are used to confirm the structure of 3-(1H-Indol-1-yl)prop-2-enoic acid?
Structural confirmation requires a multi-technique approach:
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm for indole) and the propenoic acid moiety (δ 5.5–6.5 ppm for vinyl protons, δ 12–13 ppm for COOH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 189.2105 for C₁₁H₁₁NO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Advanced optimization involves Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading, and solvent polarity). For example, data from reaction monitoring tables (e.g., yields at varying m/z values in –7) suggest that microwave-assisted synthesis reduces reaction time and improves selectivity . Additionally, using green solvents (e.g., ethanol/water mixtures) can enhance sustainability without compromising efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound from dimeric or polymeric byproducts .
Q. What challenges arise in crystallographic analysis of 3-(1H-Indol-1-yl)prop-2-enoic acid, and how are they addressed?
Crystallization challenges include polymorphism and twinning due to the compound’s planar structure and hydrogen-bonding propensity. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve these issues . For high-resolution data, twinning laws (e.g., Hooft parameters) and hydrogen-bonding graph-set analysis (as described in ) help model disorder and intermolecular interactions. Synchrotron X-ray sources improve data quality for low-symmetry crystals .
Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed?
Graph-set analysis ( ) categorizes hydrogen bonds into motifs (e.g., D, R₂²(8)) to map supramolecular assemblies. For 3-(1H-Indol-1-yl)prop-2-enoic acid, the carboxylic acid group forms O–H···N hydrogen bonds with indole moieties, creating 1D chains or 2D sheets. Computational tools like Mercury CSD visualize these networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., %C···H vs. %O···H contacts) .
Q. How can contradictions in spectral or crystallographic data be resolved?
Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental artifacts . For example, discrepancies in NMR chemical shifts may result from solvent polarity or pH. Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311++G(d,p)) can validate assignments by simulating spectra under different conditions . For XRD, multi-crystal averaging or high-pressure data collection mitigates disorder-related ambiguities .
Q. What computational methods are employed to study the electronic properties of this compound?
Density Functional Theory (DFT) calculations predict electronic transitions (e.g., HOMO-LUMO gaps), vibrational modes, and electrostatic potential surfaces. For 3-(1H-Indol-1-yl)prop-2-enoic acid, natural bond orbital (NBO) analysis reveals hyperconjugation between the indole ring and propenoic acid group, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic regions for reaction site prediction .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (p-TSA) | 5–10 mol% | Maximizes rate |
| Temperature | 70–80°C | Reduces time |
| Solvent | Ethanol/DCM (3:1) | Balances polarity |
Q. Table 2. Spectral Benchmarks for Structural Validation
| Technique | Key Peaks/Signals | Reference ID |
|---|---|---|
| FT-IR | 1700 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) | |
| ¹H NMR | δ 6.8–7.2 ppm (indole H), δ 12.5 (COOH) | |
| HRMS | m/z 189.2105 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
